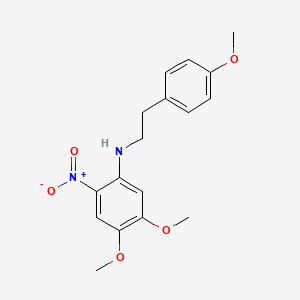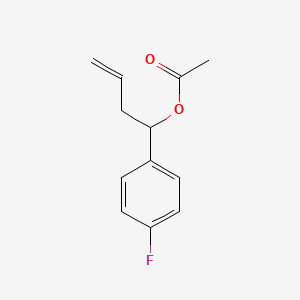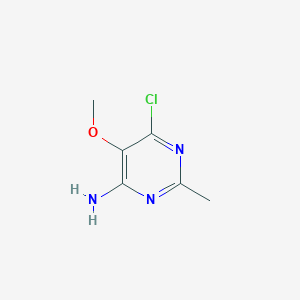
6-Chloro-5-methoxy-2-methylpyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-5-methoxy-2-methyl-4-Pyrimidinamine is a heterocyclic compound belonging to the pyrimidine family Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3 This compound is characterized by the presence of a chlorine atom at position 6, a methoxy group at position 5, and a methyl group at position 2, along with an amino group at position 4
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-5-methoxy-2-methyl-4-Pyrimidinamine typically involves the following steps:
Starting Materials: The synthesis begins with 2-amino-4,6-dichloropyrimidine.
Methoxylation: The 2-amino-4,6-dichloropyrimidine is reacted with sodium methoxide in methanol. The reaction mixture is heated under reflux for several hours to replace one of the chlorine atoms with a methoxy group.
Methylation: The intermediate product is then subjected to methylation using methyl iodide in the presence of a base such as cesium carbonate in dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
6-chloro-5-methoxy-2-methyl-4-Pyrimidinamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at position 6 can be substituted with different nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form corresponding amines.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, sodium ethoxide, or primary amines in the presence of a base.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 6-amino-5-methoxy-2-methyl-4-Pyrimidinamine or 6-alkoxy-5-methoxy-2-methyl-4-Pyrimidinamine can be formed.
Oxidation Products: N-oxides of the pyrimidine ring.
Reduction Products: Reduced amines or alcohols.
Applications De Recherche Scientifique
6-chloro-5-methoxy-2-methyl-4-Pyrimidinamine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Industry: It is used in the synthesis of agrochemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of 6-chloro-5-methoxy-2-methyl-4-Pyrimidinamine involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. It can also interact with receptors, modulating their activity and influencing cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-4-chloro-6-methoxypyrimidine: Similar structure but lacks the methyl group at position 2.
6-Chloro-5-methoxy-4-pyrimidinamine: Similar structure but lacks the methyl group at position 2.
6-Chloro-N-methyl-2-(methylsulfonyl)pyrimidin-4-amine: Contains additional methylsulfonyl group
Uniqueness
6-chloro-5-methoxy-2-methyl-4-Pyrimidinamine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the methoxy and methyl groups enhances its lipophilicity and potential for membrane permeability, making it a valuable compound for drug development and other applications.
Propriétés
Formule moléculaire |
C6H8ClN3O |
|---|---|
Poids moléculaire |
173.60 g/mol |
Nom IUPAC |
6-chloro-5-methoxy-2-methylpyrimidin-4-amine |
InChI |
InChI=1S/C6H8ClN3O/c1-3-9-5(7)4(11-2)6(8)10-3/h1-2H3,(H2,8,9,10) |
Clé InChI |
KSCLILNHDAFBBP-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=C(C(=N1)Cl)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


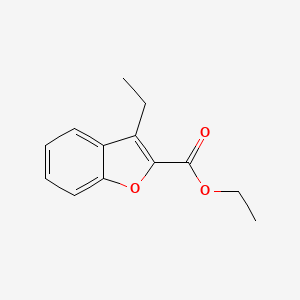


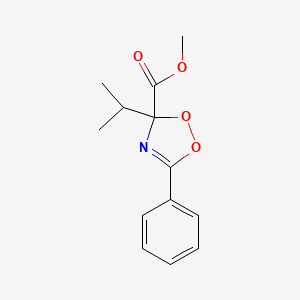
![1-[[3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methyl]-3-phenylurea;ethanesulfonic acid](/img/structure/B14013722.png)
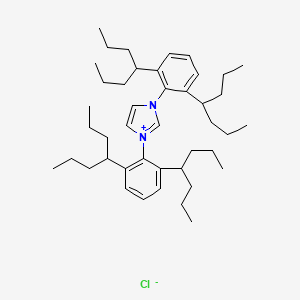
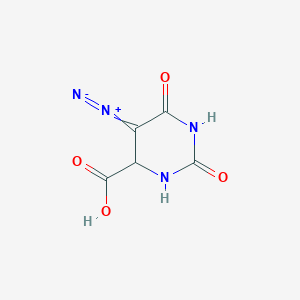
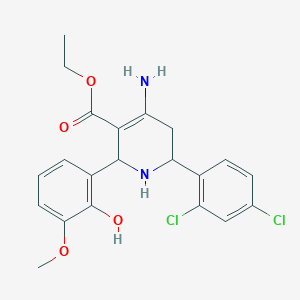
![3-Phenylbicyclo[1.1.1]pentane-1-carbaldehyde](/img/structure/B14013748.png)
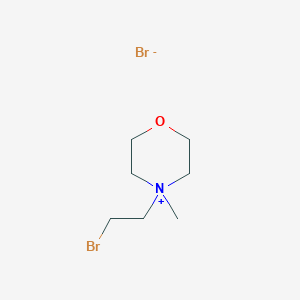
![N-[3-(3,4-dimethoxyphenyl)propyl]-2-phenylacetamide](/img/structure/B14013753.png)
![1,4-Dioxaspiro[4.5]deca-6,9-diene-2,8-dione](/img/structure/B14013759.png)
